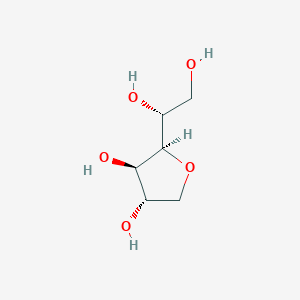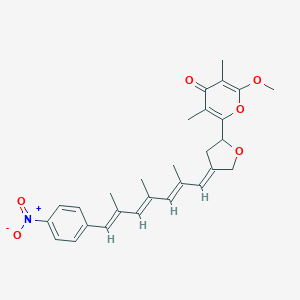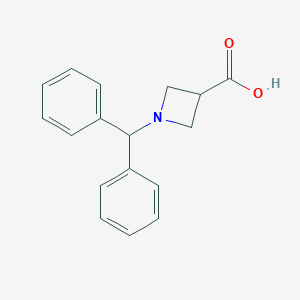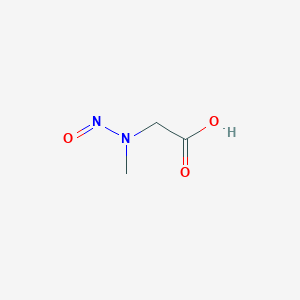
1,4-脱水-D-山梨醇
概述
描述
山梨醇酐是山梨醇脱水产生的异构有机化合物的混合物。它在山梨醇转化为异山梨醇的过程中起着中间体的作用。 山梨醇酐主要用于生产表面活性剂,如聚山梨酯,它们是重要的乳化剂 .
科学研究应用
山梨醇酐及其衍生物在各个领域有着广泛的应用:
化学: 用作合成环境友好型表面活性剂的前体.
生物学: 用于膜蛋白溶解和生物化学.
医药: 用于乳液、乳膏和软膏的制剂.
5. 作用机理
山梨醇酐主要通过其表面活性剂特性发挥作用。它降低了界面张力,从而允许将一相分散或溶解在另一不相混溶相中。
类似化合物:
山梨醇: 山梨醇酐的前体,用于脱水过程.
异山梨醇: 山梨醇酐进一步脱水后的产物.
聚山梨酯(吐温): 乙氧基化山梨醇酯,用作乳化剂.
独特性: 山梨醇酐在其在山梨醇转化为异山梨醇过程中的中间体作用以及在表面活性剂生产中的广泛应用方面是独一无二的。 它形成稳定乳液的能力使其在各种工业应用中非常宝贵 .
作用机制
1,4-Anhydro-D-glucitol, also known as Sorbitan or 1,4-Sorbitan, is a compound with a structure similar to glucose . It plays a significant role in various biological processes, particularly in the context of diabetes and viral infections .
Target of Action
The primary target of 1,4-Anhydro-D-glucitol is the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein . This interaction is crucial in inhibiting the infection of host cells by the virus .
Mode of Action
1,4-Anhydro-D-glucitol interacts with the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion and thereby inhibiting the infection of host cells by the virus .
Biochemical Pathways
The biochemical pathways affected by 1,4-Anhydro-D-glucitol are primarily related to glucose metabolism . In the human body, 1,4-Anhydro-D-glucitol levels are strictly negatively correlated with blood glucose levels . This compound is significantly deficient in individuals with diabetes, which may be a key reason for the severe outcomes observed in diabetic patients following SARS-CoV-2 infection .
Pharmacokinetics
1,4-Anhydro-D-glucitol is readily absorbed from the small intestine and is quickly excreted in the urine . In normal human serum, its concentration ranges from 100-300 μM, and it is distributed in a steady state across various organs . In individuals with diabetes, the level of 1,4-Anhydro-D-glucitol is 5-15 times lower than in healthy individuals .
Result of Action
The action of 1,4-Anhydro-D-glucitol results in significant inhibition of SARS-CoV-2 infection . In diabetic mice, supplementation with 1,4-Anhydro-D-glucitol can effectively inhibit severe disease following SARS-CoV-2 infection . This is evidenced by a 100-1000 fold decrease in lung viral load and significant alleviation of lung tissue damage .
Action Environment
Environmental factors, such as diet and age, can influence the action, efficacy, and stability of 1,4-Anhydro-D-glucitol . For instance, 1,4-Anhydro-D-glucitol levels significantly decrease in the elderly, a demographic known for increased severity rates following SARS-CoV-2 infection . Furthermore, 1,4-Anhydro-D-glucitol is widely present in everyday foods, particularly in soybeans . Therefore, dietary strategies could potentially be developed to prevent severe SARS-CoV-2 infection .
生化分析
Biochemical Properties
1,4-Anhydro-D-glucitol interacts with various enzymes and proteins. It has been found to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . The affinity of glucose oxidase (GOD) and hexokinase (HK) for 1,5-AG is 5% and 42.5% of that for glucose, respectively .
Cellular Effects
1,4-Anhydro-D-glucitol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly suppress the blood glucose elevation following the simultaneous ingestion of sucrose and 1,5-AG in healthy subjects .
Molecular Mechanism
1,4-Anhydro-D-glucitol exerts its effects at the molecular level through various mechanisms. For instance, it can bind to the V952 and N955 sites of the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, and inhibiting the infection of SARS-CoV-2 host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Anhydro-D-glucitol change over time. For example, it has been found that the elevation of blood glucose by administration of sucrose was significantly suppressed in the presence of 1,5-AG at 30, 60, and 90 minutes after administration .
准备方法
合成路线和反应条件: 山梨醇酐是通过山梨醇的脱水反应制备的。 脱水反应通常会产生山梨醇酐的五元和六元环醚混合物,其中五元1,4-脱水山梨醇是主要产物 . 反应条件包括使用酸催化剂,如硫酸,以及约150°C的温度 .
工业生产方法: 在工业环境中,山梨醇酐通过醚化然后酯化合成。该过程涉及使用催化剂和优化的反应条件以确保高产率和纯度。 例如,催化剂Z1的浓度保持在1.1%,反应温度为150°C,反应时间为90分钟 .
化学反应分析
反应类型: 山梨醇酐会发生几种类型的化学反应,包括脱水、酯化和醚化。 山梨醇脱水成山梨醇酐是关键反应,通常由酸催化 .
常见试剂和条件:
脱水: 通常使用硫酸等酸催化剂。
酯化: 油酸用于山梨醇的酯化,生成山梨醇单油酸酯.
主要产品:
1,4-脱水山梨醇: 山梨醇脱水反应中的主要产物.
山梨醇单油酸酯(Span 80): 通过与油酸酯化制备.
相似化合物的比较
Sorbitol: The precursor to sorbitan, used in the dehydration process.
Isosorbide: A product of further dehydration of sorbitan.
Polysorbates (Tweens): Ethoxylated sorbitan esters used as emulsifiers.
Uniqueness: Sorbitan is unique due to its intermediate role in the conversion of sorbitol to isosorbide and its extensive use in the production of surfactants. Its ability to form stable emulsions makes it invaluable in various industrial applications .
属性
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893390, DTXSID50893383 | |
| Record name | 1,4-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |
| Record name | 1,4-Sorbitan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Sorbitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorbitan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-SORBITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sorbitan?
A1: Sorbitan's molecular formula is C6H12O5, and its molecular weight is 164.16 g/mol.
Q2: Is there any spectroscopic data available for sorbitan?
A2: While the provided research papers don't delve into detailed spectroscopic analysis of sorbitan itself, they utilize techniques like FTIR and XPS to study the surface properties of materials treated with sorbitan esters. [, ] These techniques provide insights into the functional groups present and their interactions with other molecules.
Q3: How stable are sorbitan esters in different environments?
A3: The stability of sorbitan esters depends on the specific fatty acid moiety and environmental conditions. Studies indicate that some sorbitan esters, like sorbitan monostearate, can form stable oleofoams with high air volume fractions in vegetable oils, remaining stable for months. [] This stability is attributed to hydrogen bond formation between the surfactant and the oil.
Q4: What is the role of sorbitan esters in emulsion stability?
A4: Sorbitan esters, particularly those with varying fatty acid chain lengths and degrees of ethoxylation, are effective emulsifiers for oil-in-water (o/w) emulsions. [] They contribute to emulsion stability by reducing interfacial tension between the oil and water phases. Research shows a synergistic effect when blending brominated sorbitan esters with their polyoxyethylene counterparts, influencing the system's required Hydrophilic-Lipophilic Balance (HLB). []
Q5: Do sorbitan compounds exhibit catalytic activity?
A5: The provided research papers primarily focus on sorbitan esters as emulsifiers and stabilizers rather than catalysts. They are not typically recognized for having significant catalytic properties.
Q6: How does the solubility of sorbitan esters vary?
A6: The solubility of sorbitan esters is influenced by the fatty acid chain length and degree of ethoxylation. Longer chains and lower ethoxylation generally decrease water solubility. [] For example, sorbitan monolaurate is more soluble in water than sorbitan monostearate.
Q7: How does the dissolution rate of sorbitan esters affect their applications?
A7: The dissolution rate of sorbitan esters impacts their bioavailability and efficacy in various applications. For instance, in topical formulations, faster dissolution usually leads to better drug release and absorption. []
Q8: How can the stability of formulations containing sorbitan esters be improved?
A8: The stability of sorbitan ester-containing formulations can be enhanced using strategies like optimizing the HLB value of the system, incorporating antioxidants, and selecting appropriate packaging materials. [, ] For example, research has shown that adding polyoxyethylene laurylamine ether to paraquat formulations increases paraquat efficacy by improving its absorption rate, potentially due to enhanced stability and spreading. []
Q9: What are some common formulation strategies for sorbitan esters?
A9: Sorbitan esters are frequently incorporated into formulations using techniques like hot melt extrusion, spray drying, and microemulsion formation. [, ] The choice of method depends on the desired product format and characteristics.
Q10: What analytical methods are commonly used to characterize sorbitan esters?
A10: Researchers utilize various methods like thin-layer chromatography with flame-ionization detection (TLC-FID), gas chromatography, infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to analyze sorbitan esters. [, , ]
Q11: How are analytical methods for sorbitan ester analysis validated?
A11: Analytical methods for sorbitan esters undergo validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] This validation process guarantees reliable and reproducible results for quantitative and qualitative analysis.
Q12: What is the environmental impact of sorbitan esters?
A12: While sorbitan esters are generally considered safe for human use, their complete environmental impact requires further investigation. [] Research into their biodegradability and potential accumulation in ecosystems is crucial for responsible use and disposal.
Q13: Are there any strategies to mitigate the environmental impact of sorbitan esters?
A13: Utilizing biodegradable alternatives to sorbitan esters, optimizing their concentrations in formulations, and implementing appropriate waste management practices can help minimize their environmental footprint. [, ]
Q14: Are there any alternatives to sorbitan esters for specific applications?
A14: Yes, alternatives like sucrose esters, lecithin, and polyglycerol esters can serve as substitutes for sorbitan esters in various applications. [] The choice depends on factors like desired functionality, cost, and sustainability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)





![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)







